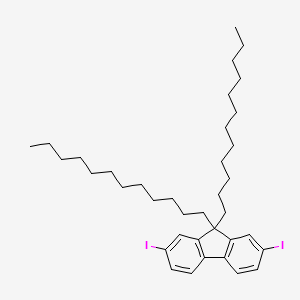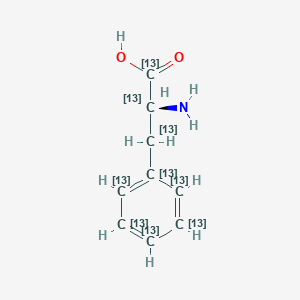
L-Phenylalanine-13C9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-フェニルアラニン-13C9は、必須アミノ酸であるL-フェニルアラニンの安定同位体標識化合物です。この化合物は、9つの炭素-13同位体で標識されており、化学、生物学、医学の分野におけるさまざまな科学研究に応用されています。 L-フェニルアラニン自体は、ドーパミン、ノルエピネフリン、エピネフリンなどの重要な神経伝達物質の基質です .
準備方法
合成ルートと反応条件
L-フェニルアラニン-13C9は、化学合成や生合成など、さまざまな方法で合成できます。 一般的な方法の1つは、大腸菌の生合成経路に炭素-13標識前駆体を組み込むことで、L-フェニルアラニン-13C9を生成する方法です . 反応条件は、通常、炭素-13標識基質を含む培地で細菌を培養する制御された発酵プロセスを含みます。
工業生産方法
L-フェニルアラニン-13C9の工業生産には、多くの場合、遺伝子組み換え微生物を用いた大規模な発酵プロセスが関与します。これらの微生物は、フェニルアラニンの生合成経路に炭素-13を組み込むように改変されています。 発酵プロセスは、収量と純度を最大限に高めるように最適化され、標識化合物を分離するために精製工程が続きます .
化学反応の分析
反応の種類
L-フェニルアラニン-13C9は、以下を含むさまざまな化学反応を起こします。
酸化: L-フェニルアラニン-13C9は、酸化されてフェニルピルビン酸を生成します。
還元: フェニルエチルアミンを生成するために還元されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
酸化: フェニルピルビン酸
還元: フェニルエチルアミン
科学研究への応用
L-フェニルアラニン-13C9は、科学研究において数多くの応用があります。
科学的研究の応用
L-Phenylalanine-13C9 has numerous applications in scientific research:
作用機序
L-フェニルアラニン-13C9は、いくつかの神経伝達物質の前駆体として作用することで効果を発揮します。それはL-チロシンに変換され、その後、ドーパミン、ノルエピネフリン、エピネフリンにさらに代謝されます。 これらの神経伝達物質は、気分調節、ストレス応答、認知機能など、さまざまな生理学的プロセスにおいて重要な役割を果たします . 標識された炭素-13原子は、これらの代謝経路を追跡し、これらのプロセスの速度論とダイナミクスを研究することができます .
類似化合物との比較
L-フェニルアラニン-13C9は、以下のような他の同位体標識アミノ酸と比較できます。
L-チロシン-13C9: L-フェニルアラニン-13C9に似ていますが、もう1つの芳香族アミノ酸であるチロシンで標識されています。
L-アラニン-13C3: 非芳香族アミノ酸であるアラニンで標識されています。
L-フェニルアラニン-15N: 炭素-13ではなく窒素-15で標識されています.
独自性
L-フェニルアラニン-13C9は、9つの炭素-13同位体で特異的に標識されているため、詳細なNMR研究や代謝追跡に特に有用です。 重要な神経伝達物質の前駆体としての役割も、神経化学研究における重要性を高めています .
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
174.124 g/mol |
IUPAC名 |
(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChIキー |
COLNVLDHVKWLRT-ZNZHEFIISA-N |
異性体SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


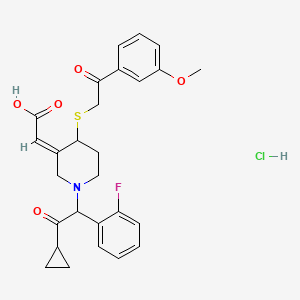

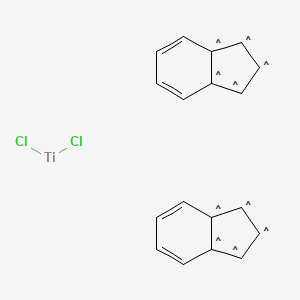
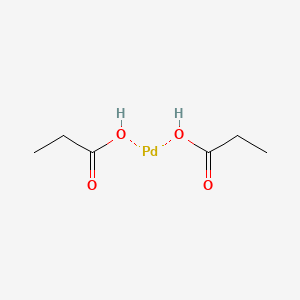
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
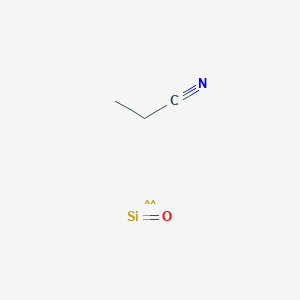
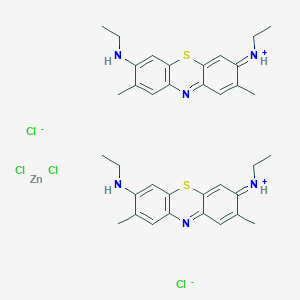
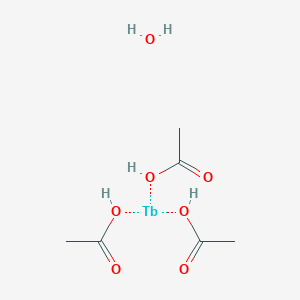
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
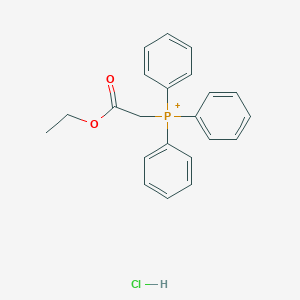

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
